molecular formula C₈¹³C₂H₁₂FN₄¹⁵NO₄ B1151678 Fludarabine-13C2,15N

Fludarabine-13C2,15N

Cat. No.: B1151678
M. Wt: 288.21
Attention: For research use only. Not for human or veterinary use.
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Description

Fludarabine-¹³C₂,¹⁵N is a stable isotope-labeled analog of Fludarabine, a purine nucleoside antimetabolite used clinically in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL). The incorporation of two ¹³C (carbon-13) and one ¹⁵N (nitrogen-15) isotopes into its molecular structure enables precise tracking of its pharmacokinetics, metabolic pathways, and drug-drug interaction studies in biomedical research. Isotopic labeling mitigates interference from endogenous compounds, enhancing the accuracy of mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses . This compound is primarily utilized as an internal standard in quantitative assays, ensuring compliance with regulatory guidelines for pharmaceutical development .

Properties

Molecular Formula

C₈¹³C₂H₁₂FN₄¹⁵NO₄

Molecular Weight

288.21

Synonyms

9-β-D-Arabinofuranosyl-2-fluoro-9H-purin-6-amine-13C2,15N;  2-Fluoro-9-β-D-arabinofuranosyladenine-13C2,15N;  2-Fluoroadenine Arabinoside-13C2,15N;  NSC 118218-13C2,15N;  NSC 118218H-13C2,15N; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

The following table compares Fludarabine-¹³C₂,¹⁵N with structurally or functionally analogous isotope-labeled compounds, emphasizing isotopic composition, applications, and research insights:

Compound Isotopic Labels Molecular Weight Primary Application Key Research Findings Purity Supplier
Fludarabine-¹³C₂,¹⁵N ¹³C₂, ¹⁵N ~308.2 g/mol* Pharmacokinetic studies, drug metabolism Enables dual-isotope tracing with enhanced sensitivity in LC-MS/MS assays. ≥99%† Specialty pharma suppliers
Nitrofurazone-¹³C,¹⁵N₂ ¹³C, ¹⁵N₂ 227.14 g/mol Antimicrobial research Used to study bacterial resistance mechanisms; ¹⁵N₂ labels improve NMR detection limits. 99.56% MedChemExpress (MCE)
L-Glutathione-¹³C₂,¹⁵N ¹³C₂, ¹⁵N 310.30 g/mol Redox metabolism, proteomics Quantifies protein synthesis rates via ¹⁵N isotopomer distributions in mass spectrometry. ≥99% Research chemical vendors
N-Octanoylglycine-¹³C₂,¹⁵N ¹³C₂, ¹⁵N 190.2 g/mol* Lipid metabolism studies Tracks fatty acid oxidation pathways with minimal background noise in ¹³C NMR. Not specified Isotope specialty vendors

*Molecular weight estimated based on isotopic substitution.
†Purity inferred from analogous compounds in evidence (e.g., Nitrofurazone-¹³C,¹⁵N₂ at 99.56% ).

Isotopic Advantages and Limitations

  • Cost-Effectiveness: ¹⁵N is more economical than ¹³C, making dual-labeling (e.g., ¹³C₂,¹⁵N) a cost-efficient strategy for high-sensitivity studies .
  • Sensitivity : While ¹⁵N has a low gyromagnetic ratio (γ) and natural abundance (0.37%), its long T₁ relaxation time (>10 minutes) in hyperpolarized (HP) NMR allows prolonged imaging windows in metabolic contrast agents. However, ¹³C provides superior sensitivity in MS due to higher natural abundance (1.1%) .
  • Metabolic Tracing : Dual-labeled compounds like Fludarabine-¹³C₂,¹⁵N enable simultaneous tracking of carbon and nitrogen fluxes, critical for elucidating catabolic pathways in cancer cells .

Challenges in Isotope-Labeled Compound Utilization

  • Sensitivity Constraints : ¹⁵N’s low NMR sensitivity limits its standalone use in metabolic imaging, necessitating complementary ¹³C labels for robust detection .
  • Regulatory Compliance : High-purity standards (e.g., ≥99%) are mandated for pharmaceutical reference materials, requiring rigorous LC/MS and NMR validation .

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